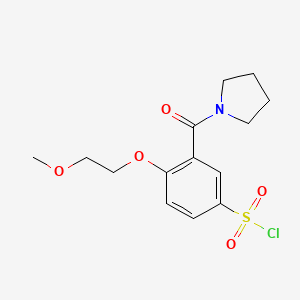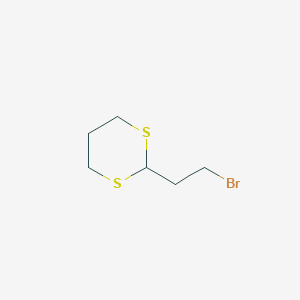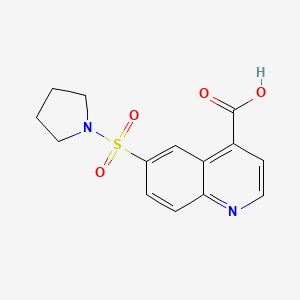
6-Amino-2-fluoronicotinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-fluoronicotinic acid hydrochloride is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a fluorinated analog of nicotinic acid and has been found to exhibit various biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoronicotinic acid hydrochloride typically involves the use of 2,5-dibromopyridine as a raw material. In the presence of a catalyst, catalyst exchange is carried out through an isopropyl magnesium chloride Grignard reagent, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate with high selectivity. Subsequent fluoridation steps lead to the formation of 6-Amino-2-fluoronicotinic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 6-Amino-2-fluoronicotinic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Halogenation and other substitution reactions can be carried out on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
科学研究应用
6-Amino-2-fluoronicotinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 6-Amino-2-fluoronicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell growth or induction of apoptosis in cancer cells .
相似化合物的比较
6-Fluoronicotinic acid: A closely related compound with similar structural properties.
2,6-Dichloro-5-fluoronicotinic acid: Another fluorinated derivative with distinct chemical and biological activities.
Uniqueness: 6-Amino-2-fluoronicotinic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the nicotinic acid backbone. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
属性
分子式 |
C6H6ClFN2O2 |
|---|---|
分子量 |
192.57 g/mol |
IUPAC 名称 |
6-amino-2-fluoropyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-5-3(6(10)11)1-2-4(8)9-5;/h1-2H,(H2,8,9)(H,10,11);1H |
InChI 键 |
PEHCVHVVLFFYAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C(=O)O)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


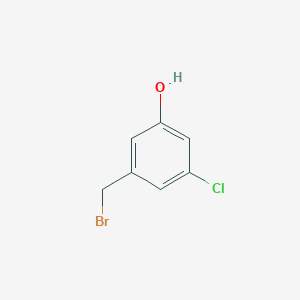

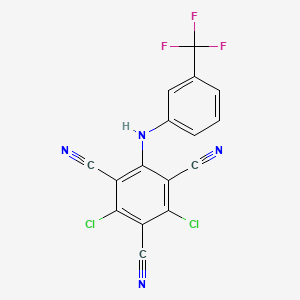

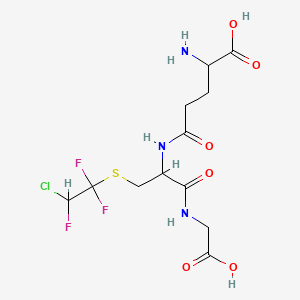
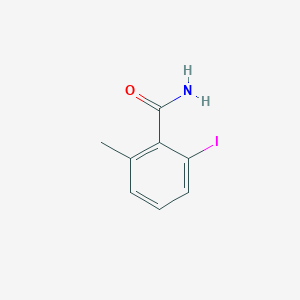
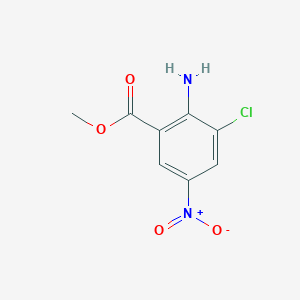
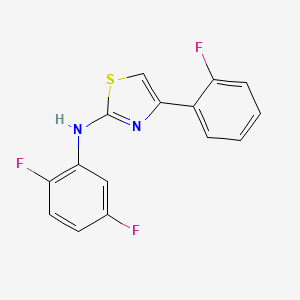
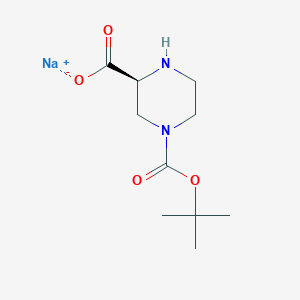
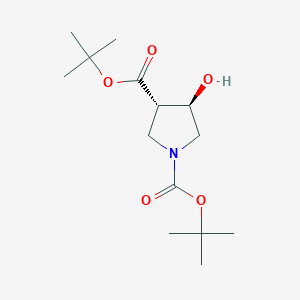
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
